
6-(3-溴苯基)-3-乙基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, or 6-Br-3E-THPPD, is a new and promising synthetic compound with potential applications in a variety of scientific research fields. Developed as a derivative of the pyrimidine-2,4-dione family, 6-Br-3E-THPPD possesses a unique chemical structure and properties that make it a valuable tool for researchers.
科学研究应用
抗癌研究
该化合物在抗癌研究中显示出潜力。3-溴苯基的存在可能允许合成具有增强抗癌活性的类似物。 例如,类似结构已被合成并针对癌细胞系进行测试,显示出显着的活性 。对该化合物进行分子对接研究的能力可能会导致新的癌症疗法的开发。
材料科学
该化合物结构中的溴苯基使其成为合成先进材料的候选者。 例如,它可用于开发酞菁和酞菁-富勒烯二元体,这些物质在光伏电池的制造中很重要 .
作用机制
Target of Action
Compounds similar to “6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or binding to a receptor to modulate its function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and polarity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits an enzyme, it could lead to decreased production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
实验室实验的优点和局限性
6-Br-3E-THPPD has a number of advantages for laboratory experiments. The compound is relatively stable and can be synthesized in high yields. Additionally, the compound is relatively non-toxic and can be stored at room temperature. However, the compound is relatively expensive and can be difficult to obtain.
未来方向
The potential future directions for 6-Br-3E-THPPD are numerous. Further research is needed to better understand the mechanism of action of the compound and to further explore its potential applications. Additionally, further research is needed to develop more efficient methods of synthesis and to develop more cost-effective methods of production. Additionally, further research is needed to explore the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods to reduce or eliminate any potential toxicity.
生化分析
Biochemical Properties
6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, affecting both vertebrates and invertebrates . Additionally, the compound may interact with other proteins involved in oxidative stress responses, such as those producing reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .
Cellular Effects
6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with acetylcholinesterase can lead to significant behavioral changes and body movement impairments in mammals and fish . Furthermore, its role in oxidative stress responses can impact cellular components, leading to potential DNA and protein modifications .
Molecular Mechanism
The molecular mechanism of 6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition results in the accumulation of acetylcholine, leading to prolonged nerve impulses. Additionally, the compound may interact with other biomolecules involved in oxidative stress, contributing to the formation of reactive oxygen species and subsequent oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can cause oxidative damage over extended periods, leading to the formation of malondialdehyde and other biomarkers of oxidative injury . Additionally, its inhibitory effects on acetylcholinesterase can persist, resulting in prolonged behavioral changes and movement impairments .
Dosage Effects in Animal Models
The effects of 6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced oxidative stress and improved cellular function. At higher doses, it can cause toxic or adverse effects, including severe oxidative damage and significant behavioral changes . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and acetylcholine metabolism . The compound’s role in these pathways can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of 6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . These interactions can affect the compound’s bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of 6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
6-(3-bromophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGRGCPGFCDWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)
![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)
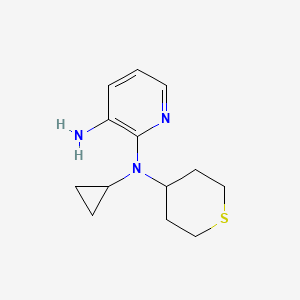
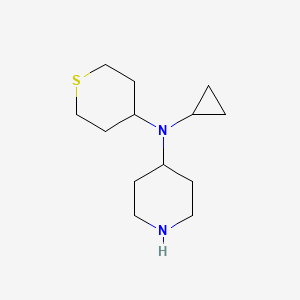
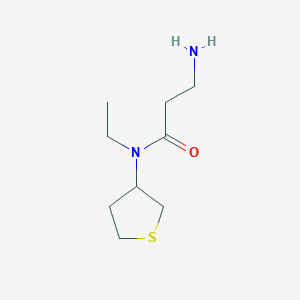

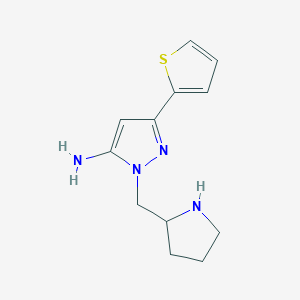
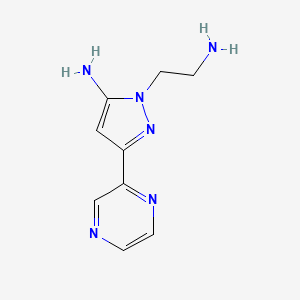


![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)
